molecular formula C17H19N3O2 B2891322 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide CAS No. 2177060-67-0

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide

Cat. No.: B2891322
CAS No.: 2177060-67-0
M. Wt: 297.358
InChI Key: LACKBXWEMOYDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide is a high-purity chemical compound intended for research and development applications. The molecular structure features a pyrimidine core, a common motif in medicinal chemistry, which is substituted with a cyclopropyl group and linked to a phenoxypropanamide chain. This specific architecture suggests potential for investigation in various biochemical pathways. Researchers can explore its properties as a building block in organic synthesis or as a candidate for screening against biological targets. As with many pyrimidine derivatives, its physicochemical profile may offer interesting characteristics for pharmaceutical and agrochemical research. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments in accordance with their institutional safety guidelines.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12(22-15-5-3-2-4-6-15)17(21)18-10-14-9-16(13-7-8-13)20-11-19-14/h2-6,9,11-13H,7-8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACKBXWEMOYDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NC=N1)C2CC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide typically involves multi-step organic reactions. One common method includes the initial formation of the cyclopropylpyrimidine core, followed by the introduction of the phenoxypropanamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Phenoxy Substitutions

  • Chlorophenoxy variant (CAS 2194845-78-6): The addition of chlorine at the phenoxy 2-position increases molecular weight (331.8 vs. Chlorine atoms are known to improve binding affinity in some drug-receptor interactions .
  • Ethoxyphenyl variant (CAS 349579-61-9) : Replacing the pyrimidine group with an ethoxyphenyl moiety simplifies the structure (MW 285.34) and may alter metabolic stability due to the ethoxy group’s susceptibility to oxidation .

Heterocyclic Modifications

  • Pyrazole-pyrimidine derivative (CAS 1203181-22-9) : The pyrazole ring introduces additional hydrogen-bonding sites (N-heteroatoms), which could enhance target selectivity. The higher molecular weight (400.9) and nitrogen content (6 N atoms) may limit bioavailability but improve binding to kinases or other nitrogen-sensitive targets .
  • Piperidinyl derivative (CAS 61086-18-8) : The piperidine ring replaces the pyrimidine, increasing flexibility and basicity. This could favor interactions with central nervous system targets but reduce aromatic stacking interactions .

Amide Side Chain Variations

  • The target compound and its chlorophenoxy analog retain a methylene linker between the pyrimidine and amide, promoting conformational rigidity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.